2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one belongs to a class of pyridazine derivatives featuring a sulfur-linked ethanone moiety substituted with a pyrrolidine ring.
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-23-15-7-5-14(6-8-15)16-9-10-17(20-19-16)24-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJZYYXCHFCPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized by reacting hydrazine with a 1,4-dicarbonyl compound under acidic conditions . The ethoxyphenyl group is then introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Anticancer Properties :
- Antimicrobial Activity :
- Neuropharmacological Effects :
Synthetic Methodologies
The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions that include:
-
Formation of Pyridazine Ring :
- The initial step often involves the condensation of appropriate precursors to form the pyridazine nucleus, which is crucial for the biological activity of the final compound.
-
Sulfanylation :
- The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions, enhancing the compound's reactivity and biological profile.
-
Pyrrolidine Integration :
- The final step usually involves attaching the pyrrolidine moiety through amide bond formation, which is essential for achieving the desired pharmacological properties.
Case Study 1: Anticancer Evaluation
In a study published in the International Journal of Organic Chemistry, researchers synthesized various pyridazine derivatives and evaluated their anticancer activity against liver cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Screening
Another study focused on synthesizing thiazole derivatives and assessing their antimicrobial properties. The findings highlighted that modifications to the sulfanyl group significantly impacted the antibacterial activity against various pathogens, supporting the hypothesis that similar modifications in our compound could yield potent antimicrobial agents .
Summary
The compound this compound presents significant potential in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing research into its synthesis and efficacy will likely reveal further insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ primarily in the substituents on the pyridazine ring and the amine moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Molecular Interactions and Docking
Docking studies on pyridin-2(1H)-one derivatives reveal that substituents like bromo or methoxy groups influence binding affinities to bacterial proteins.
Biological Activity
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a pyridazinone derivative that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound is being investigated for its potential therapeutic applications in various fields, including neurodegenerative diseases, inflammation, and microbial infections.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The structure features a pyridazine ring, an ethoxyphenyl group, and a pyrrolidine moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 894000-85-2 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various pathological processes. It may act by binding to the active sites of these enzymes, thereby preventing them from catalyzing their normal reactions. This inhibition can lead to therapeutic effects such as:
- Neuroprotection : Potentially beneficial in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase.
- Anti-inflammatory effects : Reducing inflammation through the inhibition of cyclooxygenase enzymes.
- Antimicrobial activity : Exhibiting activity against certain bacterial strains.
Neuroprotective Effects
Research indicates that derivatives of pyridazinone compounds have shown promise in neuroprotection. Specifically, studies have demonstrated that compounds similar to this compound can elevate levels of neurotransmitters like GABA, which may help in managing conditions such as epilepsy and anxiety disorders .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal potential efficacy against various bacterial strains. The presence of the sulfanyl group is believed to enhance its interaction with microbial targets, making it a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, compounds similar to this compound demonstrated significant neuroprotective effects by improving cognitive function and reducing amyloid plaque formation .
- Inflammation Models : In models of acute inflammation, this compound exhibited a dose-dependent reduction in inflammatory markers, confirming its potential as an anti-inflammatory agent .
- Antimicrobial Testing : Laboratory tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively, indicating its potential role as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one?
- Answer : The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:
- Sulfanyl linkage formation : Nucleophilic substitution between a pyridazine intermediate (e.g., 6-(4-ethoxyphenyl)pyridazin-3-thiol) and a halogenated pyrrolidinone derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Yield optimization : Reaction temperature (80–100°C) and stoichiometric control of the thiol intermediate are critical for yields exceeding 80% .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Answer : Multimodal characterization is essential:
- IR spectroscopy : Validate the C=O stretch (~1675 cm⁻¹) and S–C bond (~680 cm⁻¹) .
- LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 386.4) and fragmentation patterns .
- ¹H/¹³C NMR : Key signals include the pyrrolidine N–CH₂ (δ ~3.5 ppm) and ethoxyphenyl aromatic protons (δ ~7.0 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vitro?
- Answer : Follow standardized protocols for drug metabolism studies:
- Liver microsomal assays : Incubate the compound with human/rat liver microsomes (1 mg/mL) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS over 60 minutes .
- Plasma stability : Assess compound integrity in plasma (37°C, 24 hours) to predict in vivo half-life .
- Data interpretation : Use kinetic models (e.g., intrinsic clearance) to compare with reference compounds .
Q. What strategies are recommended for identifying potential biological targets of this compound?
- Answer : Combine computational and experimental approaches:
- Molecular docking : Screen against databases (e.g., PDB, ChEMBL) to prioritize kinases or GPCRs due to the pyrrolidinone and sulfanyl motifs .
- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) for top predicted targets .
- Cellular assays : Test dose-dependent modulation of signaling pathways (e.g., MAPK/ERK) in relevant cell lines .
Q. How can structural modifications improve the compound’s solubility without compromising activity?
- Answer : Rational design based on SAR (Structure-Activity Relationship):
- Pyrrolidine substitution : Introduce polar groups (e.g., hydroxyl or amine) to enhance aqueous solubility while retaining pyrrolidine’s conformational rigidity .
- Ethoxyphenyl optimization : Replace the ethoxy group with a morpholine ring to balance lipophilicity and solubility .
- In silico tools : Use LogP calculators (e.g., MarvinSketch) and molecular dynamics simulations to predict solubility trends .
Q. How should researchers address discrepancies in biological activity data across different assay systems?
- Answer : Systematic troubleshooting is critical:
- Assay validation : Ensure consistency in cell viability (MTT vs. ATP-based assays) and target engagement (e.g., Western blot vs. ELISA) .
- Buffer conditions : Adjust pH (6.5–7.5) and ionic strength to match physiological environments .
- Control compounds : Include positive/negative controls (e.g., known kinase inhibitors) to normalize inter-assay variability .
Methodological Notes
- Experimental design : For in vivo studies, adopt randomized block designs with split-plot arrangements to account for variables like dosing schedules and biological replicates .
- Data contradiction resolution : Use multivariate analysis (e.g., PCA) to isolate confounding factors (e.g., solvent effects in cellular assays) .
- Safety protocols : Follow R&D guidelines for handling sulfanyl-containing compounds, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
